molecular formula C6H5ClN4 B183387 6-chloro-8-methyl-9H-purine CAS No. 92001-52-0

6-chloro-8-methyl-9H-purine

Cat. No. B183387
CAS RN: 92001-52-0
M. Wt: 168.58 g/mol
InChI Key: MZYQXIIORWCBHF-UHFFFAOYSA-N
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Description

“6-chloro-8-methyl-9H-purine” is a chemical compound with the molecular formula C6H5ClN4 . It has a molecular weight of 168.59 . The IUPAC name for this compound is 6-chloro-8-methyl-9H-purine .


Molecular Structure Analysis

The InChI code for 6-chloro-8-methyl-9H-purine is 1S/C6H5ClN4/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H,8,9,10,11) . This indicates the connectivity and hydrogen count of its atoms.


Physical And Chemical Properties Analysis

6-chloro-8-methyl-9H-purine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at room temperature . Its density is 1.6±0.1 g/cm3 .

Scientific Research Applications

  • Antirhinovirus Activity :

    • A class of 9-benzyl-2-chloro-6-(dimethylamino)-9H-purines demonstrated substantial antirhinovirus activity. Specifically, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine exhibited significant in vitro activity against rhinoviruses (Kelley, Linn, Krochmal, & Selway, 1988).
  • Regioselective Synthesis :

    • The compound was used as a precursor for regioselective Sonogashira cross-coupling reactions to generate various 2-alkynylated compounds or 2,8-dialkynylated purines (Ibrahim, Chevot, & Legraverend, 2011).
  • Anticonvulsant Agents :

    • Several 9-alkyl-6-substituted-purines, including derivatives of 6-chloro-8-methyl-9H-purine, have been found to exhibit potent anticonvulsant activity against maximal electroshock-induced seizures in rats, representing a new class of anticonvulsant agents (Kelley, Krochmal, Linn, McLean, & Soroko, 1988).
  • Antitumor Activity Screening :

    • Compounds derived from 6-chloro-9-benzyl-8-(methylthio)purine, including those with substituted amino groups, were screened for antitumor activity. The study highlighted the potential of these derivatives as antitumor agents (El-bayouki, Basyouni, El-Din, & Habeeb, 1994).
  • Antimycobacterial Activity :

    • A number of 6-(2-furyl)-9-(p-methoxybenzyl)purines with various substituents were synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis in vitro, demonstrating the potential of these compounds in antimycobacterial applications (Braendvang & Gundersen, 2007).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statement is H302, indicating it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

Future Directions

While specific future directions for 6-chloro-8-methyl-9H-purine are not mentioned in the search results, purine derivatives in general are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities .

properties

IUPAC Name

6-chloro-8-methyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYQXIIORWCBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10419922
Record name 6-chloro-8-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-8-methyl-9H-purine

CAS RN

92001-52-0
Record name 6-Chloro-8-methyl-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92001-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-8-methyl-9H-purine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 92001-52-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22728
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Record name 6-chloro-8-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Hřebabecký, M Masojidkova… - … of Czechoslovak chemical …, 2005 - cccc.uochb.cas.cz
… The amines 16a and 17a were used to construct 6-chloro-9H-purine 20 and 21, 2-amino-6-chloro-9H-purine 30 and 31, and 6-chloro8-methyl-9H-purine analogues 34 and 35. …
Number of citations: 17 cccc.uochb.cas.cz
CVZ Smith, RK Robins, RL Tolman - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… Koppel and Robins have reported that the compound (IIId) is converted by phosphoryl chloride into 6-chloro-8-methyl-9H-purine. Fu et aL4 have stated that treatment of 6-amino-5-…
Number of citations: 5 pubs.rsc.org
N Ibrahim, M Legraverend - Journal of Combinatorial Chemistry, 2009 - ACS Publications
We report herein a convenient method for the synthesis of libraries of 6,8-disubstituted-9-H-purines in two steps, including cyclization of 6-chloro-4,5-diaminopyrimidine with various …
Number of citations: 23 pubs.acs.org
R Mornet, NJ Leonard, JB Theiler… - Journal of the Chemical …, 1984 - pubs.rsc.org
A selective synthesis of 1,6-dimethylpurine (16) and the preparations of the 1-(azidobenzyl)adenines (11)–(13), 8-azido-1-benzyladenine (10), and 1-methyladenine derivatives (2)–(9) …
Number of citations: 20 pubs.rsc.org
S Picaud, M Strocchia, S Terracciano… - Journal of Medicinal …, 2015 - ACS Publications
… 9a was obtained following general procedure a as a pale yellow powder in 70% yield from 6-chloro-8-methyl-9H-purine 12 and 5-bromo-2-methoxyphenylboronic acid 18. RP-HPLC t R …
Number of citations: 76 pubs.acs.org

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